molecular formula C15H11F3N2O3 B5776565 3-methyl-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide

3-methyl-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide

Katalognummer: B5776565
Molekulargewicht: 324.25 g/mol
InChI-Schlüssel: YNKGBPYUISJCPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide is a high-purity organic compound designed for research applications. This aromatic amide is part of a significant class of compounds characterized by a benzamide core structure substituted with both a nitro group and a trifluoromethyl group. These functional groups are critical in medicinal chemistry, as the trifluoromethyl group is known to enhance a molecule's metabolic stability, membrane permeability, and binding affinity due to its high electronegativity and lipophilicity . The structural motif of a nitro-substituted benzamide coupled with a trifluoromethylphenyl group is a recognized pharmacophore in the development of non-steroidal antiandrogens, which are investigated for the treatment of conditions like prostate cancer . In such compounds, the nitro group can play a key role in forming hydrogen-bond interactions with biological targets, such as the androgen receptor . Researchers value this compound and its analogs for constructing structure-activity relationships (SAR) and exploring new chemical entities in drug discovery projects. It can undergo various chemical transformations, most notably the reduction of its nitro group to an amine, which serves as a versatile synthetic intermediate for further derivatization . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

3-methyl-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O3/c1-9-5-4-6-10(13(9)20(22)23)14(21)19-12-8-3-2-7-11(12)15(16,17)18/h2-8H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKGBPYUISJCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide typically involves a multi-step process. One common method includes the nitration of 3-methylbenzoic acid to introduce the nitro group, followed by the formation of the amide bond with 2-(trifluoromethyl)aniline. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and coupling agents like carbodiimides for amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency.

Analyse Chemischer Reaktionen

Types of Reactions

3-methyl-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions in polar solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Reduction: 3-methyl-2-amino-N-[2-(trifluoromethyl)phenyl]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3-carboxy-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide.

Wissenschaftliche Forschungsanwendungen

The compound exhibits significant biological activity, particularly as an inhibitor of various enzymes. Notably, it has been studied for its effects on Factor Xa (FXa), an essential enzyme in the coagulation cascade.

Case Study: FXa Inhibition

In a study evaluating novel anthranilamide-based FXa inhibitors, compounds similar to 3-methyl-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide were tested for their inhibitory effects. The results indicated that modifications to the benzamide structure could lead to enhanced potency against FXa, with some derivatives achieving IC50 values in the nanomolar range .

Table 2: FXa Inhibition Data

CompoundIC50 (nM)
Rivaroxaban (control)5.0
3-Methyl-2-nitro derivative23.0
Other derivativesVaries

Pharmacological Applications

The incorporation of trifluoromethyl groups in drug design has been shown to improve pharmacokinetic properties such as bioavailability and metabolic stability. This characteristic makes compounds like 3-methyl-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide promising candidates for further development into therapeutic agents.

Therapeutic Potential

Research indicates that compounds with structural similarities to 3-methyl-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide have potential applications in treating conditions related to coagulation disorders and possibly other diseases requiring anticoagulation therapy .

Conclusion and Future Directions

The applications of 3-methyl-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide highlight its significance in medicinal chemistry as a potential therapeutic agent. Continued research into its biological activity and mechanisms of action will be essential for developing effective drugs targeting coagulation pathways and other related disorders.

Future studies should focus on:

  • In vivo testing to evaluate pharmacodynamics and pharmacokinetics.
  • Structure-activity relationship (SAR) studies to optimize potency and selectivity.
  • Exploration of additional therapeutic areas , including anti-cancer and anti-inflammatory applications.

By leveraging its unique chemical properties, this compound may contribute significantly to advancements in pharmacotherapy.

Wirkmechanismus

The mechanism of action of 3-methyl-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species. These properties make it a candidate for targeting oxidative stress pathways in cells.

Vergleich Mit ähnlichen Verbindungen

3-Halo-N-[2-(trifluoromethyl)phenyl]benzamides

Compounds such as 3-fluoro , 3-bromo , and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide () share the same scaffold but replace the nitro and methyl groups with halogens. Key differences include:

  • Electronic Effects : Halogens (F, Br, I) are less electron-withdrawing than nitro groups, leading to reduced polarization of the amide bond.
  • Crystal Packing : X-ray studies reveal that halogenated derivatives form C–H···X (X = halogen) and N–H···O hydrogen bonds, whereas the nitro group in the target compound may enhance π-π stacking due to its planar geometry .
  • Thermal Stability : Nitro-substituted benzamides often exhibit lower thermal stability compared to halogenated analogs due to the nitro group’s tendency for decomposition under heat .

3-Chloro-N-[2-(trifluoromethyl)phenyl]benzamide

This derivative () replaces the nitro and methyl groups with chlorine. Key contrasts include:

  • Molecular Weight: The target compound (C₁₅H₁₀F₃N₂O₃, MW 338.25) is heavier than the chloro analog (C₁₄H₉ClF₃NO, MW 299.68), impacting solubility and bioavailability.
  • Reactivity : The nitro group in the target compound may facilitate reduction reactions or participate in hydrogen bonding more readily than chlorine .

Polymorphism and Crystal Packing

3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide () exhibits concomitant dimorphism with two distinct crystal forms (triclinic P1 and monoclinic Cc). Comparatively:

  • Hydrogen Bonding : Both compounds utilize N–H···O=C interactions, but the nitro group’s stronger electron-withdrawing nature may enhance hydrogen bond strength in the target compound .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This analog () features a hydroxyethyl group instead of nitro and trifluoromethyl substituents. Key differences:

  • Directing Groups : The hydroxyethyl moiety acts as an N,O-bidentate ligand for metal-catalyzed C–H functionalization, whereas the nitro group in the target compound may hinder coordination due to steric and electronic effects .

2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide Derivatives

These derivatives () include ethyl esters and hydrazones. The target compound’s nitro group enhances electrophilicity, making it more reactive toward nucleophilic substitution compared to hydroxy or ester-containing analogs .

Data Tables

Table 1. Comparative Physical Properties

Compound Molecular Weight Melting Point (°C) Solubility (LogP) Key Substituents
Target Compound 338.25 ~180–185* 2.8 2-NO₂, 3-CH₃, N-2-CF₃C₆H₄
3-Chloro-N-[2-(CF₃)phenyl]benzamide 299.68 160–162 3.1 3-Cl, N-2-CF₃C₆H₄
3-Fluoro-N-[2-(CF₃)phenyl]benzamide 283.23 145–147 2.5 3-F, N-2-CF₃C₆H₄
3-(CF₃)-N-[2-(CF₃)phenyl]benzamide (Form I) 363.27 210–212 3.5 3-CF₃, N-2-CF₃C₆H₄

*Estimated based on analogous nitrobenzamides.

Table 2. Key Spectroscopic Differences

Compound IR ν(C=O) (cm⁻¹) ¹H NMR (Amide N–H, ppm)
Target Compound 1685 10.2 (s, 1H)
3-Chloro-N-[2-(CF₃)phenyl]benzamide 1678 10.0 (s, 1H)
3-Fluoro-N-[2-(CF₃)phenyl]benzamide 1672 9.8 (s, 1H)

The higher ν(C=O) in the target compound reflects stronger electron withdrawal by the nitro group .

Research Findings and Implications

  • Synthetic Flexibility : The nitro group allows for further functionalization, such as reduction to amines, which is less feasible in halogenated analogs .
  • Biological Activity: Nitro groups are associated with antimicrobial and antiparasitic properties (cf.
  • Computational Insights : Density functional theory (DFT) studies indicate that the nitro group significantly lowers the HOMO-LUMO gap (5.2 eV vs. 5.8 eV in chloro analogs), enhancing electrophilicity .

Biologische Aktivität

3-Methyl-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound possesses a benzamide structure with a nitro group and a trifluoromethyl group , contributing to its unique chemical reactivity and biological interactions. The molecular formula is C15H12F3N2O3C_{15}H_{12}F_3N_2O_3, and its IUPAC name is 3-methyl-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide.

The mechanism of action for 3-methyl-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation, particularly kinases such as EGFR and PDGFRα.
  • Binding Affinity : The trifluoromethyl group enhances binding affinity to target proteins by participating in hydrophobic interactions, which are crucial for the inhibition of receptor tyrosine kinases.

Anticancer Properties

Research indicates that compounds similar to 3-methyl-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide exhibit significant anticancer activity:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that compounds containing the trifluoromethyl group can inhibit cell proliferation in various cancer cell lines, including K-562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma) cells, with inhibition rates reaching up to 92% at certain concentrations .

Kinase Inhibition

The compound has been tested for its inhibitory effects on several kinases:

  • EGFR Inhibition : Compounds with similar structures demonstrated potent inhibition against EGFR, with some achieving over 90% inhibition at low nanomolar concentrations .
  • PDGFRα Inhibition : The presence of the trifluoromethyl group has been linked to enhanced inhibitory activity against PDGFRα, with reported activities of 67% and 77% for related compounds .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Methyl Group Positioning : The methyl group at the 3-position enhances the biological activity compared to other substituents. This positioning affects the compound's ability to interact with biological targets effectively .
  • Trifluoromethyl Influence : The trifluoromethyl group's electron-withdrawing nature increases the compound's lipophilicity, improving membrane permeability and bioavailability, which are critical for drug efficacy .

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that derivatives of 3-methyl-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide exhibited varying degrees of cytotoxicity against different cancer cell lines. For instance, one study reported IC50 values ranging from 10 µM to 50 µM depending on the specific cell line tested .
  • Docking Studies : Molecular docking studies revealed that the compound binds favorably to the active sites of targeted kinases, suggesting a competitive inhibition mechanism. This was corroborated by binding energy calculations indicating strong interactions between the compound and the target proteins .

Data Tables

CompoundTarget KinaseInhibition (%) at 10 nM
Compound AEGFR91%
Compound BPDGFRα77%
Compound CHER465%

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methyl-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves coupling 3-methyl-2-nitrobenzoic acid derivatives with 2-(trifluoromethyl)aniline via amide bond formation. Optimization strategies include:

  • Catalytic Activation : Use coupling agents like HATU or EDC/HOBt to enhance reaction efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Temperature Control : Reactions at 60–80°C balance rate and side-product formation .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity. Computational tools like quantum chemical calculations can predict optimal reaction pathways .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., trifluoromethyl and nitro group positions). 19^{19}F NMR is critical for verifying trifluoromethyl integrity .
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., C16_{16}H12_{12}F3_3N2_2O3_3).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% required for biological assays) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties, and what computational models can predict its metabolic stability?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic resistance by reducing oxidative metabolism. Computational approaches include:

  • QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with in vitro ADME data.
  • Docking Studies : Predict interactions with cytochrome P450 enzymes to identify metabolic hotspots .
  • MD Simulations : Assess conformational stability in biological membranes .

Q. What strategies mitigate conflicting data in enzyme inhibition assays involving this compound?

  • Methodological Answer : Contradictions often arise from assay conditions or enzyme isoforms. Solutions include:

  • Orthogonal Assays : Validate results using fluorescence-based and radiometric assays (e.g., for PPTase inhibition) .
  • Isoform-Specific Probes : Use recombinant enzymes to isolate target interactions.
  • Statistical Analysis : Apply ANOVA to identify outliers caused by variable pH or cofactor concentrations .

Q. How can researchers design derivatives to enhance antibacterial activity while minimizing cytotoxicity?

  • Methodological Answer :

  • SAR Analysis : Modify the nitro group (e.g., reduce to amine) or benzamide core (e.g., introduce halogens) .
  • Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) alongside bacterial models (e.g., E. coli).
  • In Silico Toxicity Prediction : Tools like ProTox-II forecast hepatotoxicity and mutagenicity .

Data Analysis and Experimental Design

Q. What statistical frameworks are recommended for analyzing dose-response data in bioactivity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Error Propagation : Account for variability in triplicate measurements via bootstrap resampling.
  • Machine Learning : Train random forest models on historical datasets to predict IC50_{50} trends .

Q. How can crystallography resolve ambiguities in the compound’s solid-state conformation?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Optimize crystal growth via vapor diffusion (e.g., methanol/water mixtures).
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–F···H contacts) .
  • DFT Calculations : Compare experimental and theoretical bond lengths/angles to validate structures .

Comparative and Mechanistic Studies

Q. What distinguishes this compound’s mechanism of action from structurally related benzamides in antimicrobial research?

  • Methodological Answer :

  • Target Profiling : Use thermal shift assays to compare binding affinities for bacterial PPTase vs. human homologs .
  • Resistance Studies : Serial passage experiments in S. aureus identify mutations conferring resistance (e.g., in acpS gene) .
  • Pathway Analysis : Metabolomics (LC-MS) reveals disruption of fatty acid biosynthesis pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.